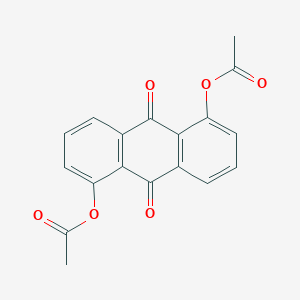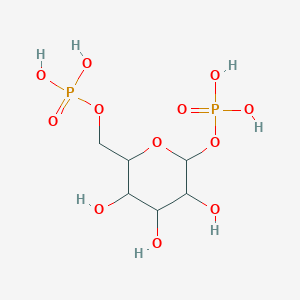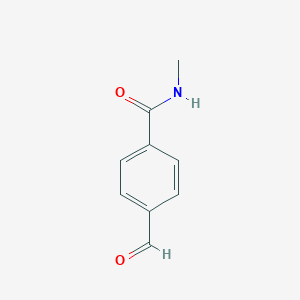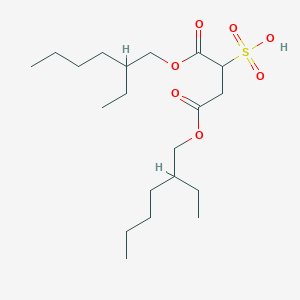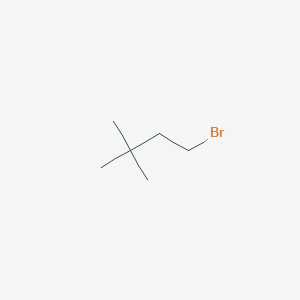![molecular formula C₃₁H₃₅ClN₂O₂RuS B154963 [(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene CAS No. 192139-90-5](/img/structure/B154963.png)
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is also known as (S,S)-N-(对甲苯磺酰)-1,2-二苯乙烷二胺(对异丙基苯)氯化钌(II) in Chinese . It has been used as a reactant in studies of thermal decomposition .
Chemical Reactions Analysis
This compound has been used in tandem hydroformylation and hydrogenation of terminal olefins .
Physical And Chemical Properties Analysis
The molar mass of this compound is 631.17 g/mol . It has a melting point of over 175°C . Unfortunately, other physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
-
Regioselectivity of the interaction of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol with some symmetrical ketones :
- Application: The interaction of this compound with a series of symmetrical ketones has been studied. As a result, isomeric oxazolidines are formed in a ratio of 85:15 .
- Method: The oxazolidines were shown to decompose readily under the action of hydrazine .
- Results: The study resulted in the formation of isomeric oxazolidines in a specific ratio .
-
Electroreduction of (1S,2S)-2-amino-1- (4-nitrophenyl)-propane-1,3-diol derivatives :
- Application: Hydroxylamines electrogenerated from these derivatives are unstable in methanol–acetate buffer and practically stable in acetonitrile–aqueous acetate buffer .
- Method: This latter medium was used to carry out subsequent reactions in situ involving the triacetylated p-hydroxylaminophenylserinol and various reagents .
- Results: An azoxy compound was the major product isolated after reaction with maleic or phthalic anhydrides .
-
Synthesis and antimicrobial activity of urea derivatives of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol :
- Application: A series of urea derivatives were synthesized from this compound and their antimicrobial activity was studied .
- Method: The compounds were synthesized and then tested against strains of Bacillus cereus, Staphylococcus aureus, and Streptococcus haemolyticus .
- Results: The compounds synthesized showed the greatest levels of activity against these strains .
-
Regioselectivity of the interaction of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol with some symmetrical ketones :
- Application: The interaction of this compound with a series of symmetrical ketones has been studied. As a result, isomeric oxazolidines are formed in a ratio of 85:15 .
- Method: The oxazolidines were shown to decompose readily under the action of hydrazine .
- Results: The study resulted in the formation of isomeric oxazolidines in a specific ratio .
-
Synthesis and antimicrobial activity of urea derivatives of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol :
- Application: A series of urea derivatives were synthesized from this compound and their antimicrobial activity was studied .
- Method: The compounds were synthesized and then tested against strains of Bacillus cereus, Staphylococcus aureus, and Streptococcus haemolyticus .
- Results: The compounds synthesized showed the greatest levels of activity against these strains .
-
Process for the preparation of 5- [ [ [ (2s)-2-amino-3- [4- (aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl] [ (1s)-1- (4-phenyl-1h-imidazol-2-yl)ethyl]amino]methyl-2-methoxybenzoic acid :
-
Regioselectivity of the interaction of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol with some symmetrical ketones :
- Application: The interaction of this compound with a series of symmetrical ketones has been studied. As a result, isomeric oxazolidines are formed in a ratio of 85:15 .
- Method: The oxazolidines were shown to decompose readily under the action of hydrazine .
- Results: The study resulted in the formation of isomeric oxazolidines in a specific ratio .
-
Synthesis and antimicrobial activity of urea derivatives of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol :
- Application: A series of urea derivatives were synthesized from this compound and their antimicrobial activity was studied .
- Method: The compounds were synthesized and then tested against strains of Bacillus cereus, Staphylococcus aureus, and Streptococcus haemolyticus .
- Results: The compounds synthesized showed the greatest levels of activity against these strains .
-
Process for the preparation of 5- [ [ [ (2s)-2-amino-3- [4- (aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl] [ (1s)-1- (4-phenyl-1h-imidazol-2-yl)ethyl]amino]methyl-2-methoxybenzoic acid :
Propriétés
Numéro CAS |
192139-90-5 |
|---|---|
Nom du produit |
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
Formule moléculaire |
C₃₁H₃₅ClN₂O₂RuS |
Poids moléculaire |
636.2 g/mol |
Nom IUPAC |
[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1 |
Clé InChI |
AZFNGPAYDKGCRB-XCPIVNJJSA-M |
SMILES isomérique |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.Cl[Ru+] |
SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
SMILES canonique |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
Synonymes |
[RuCl(TsDPEN)(η-6-cymene)]; [((S,S)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium; , [S-(R*,R*)]-[N-[2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



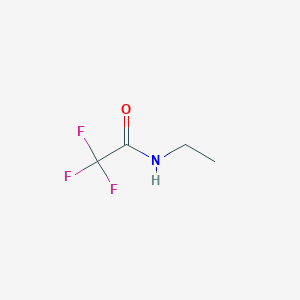
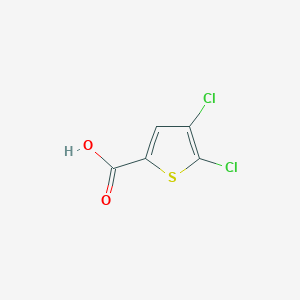
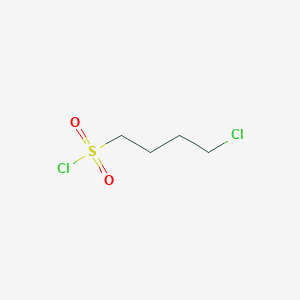
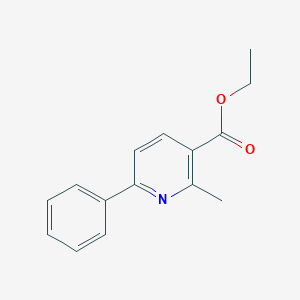
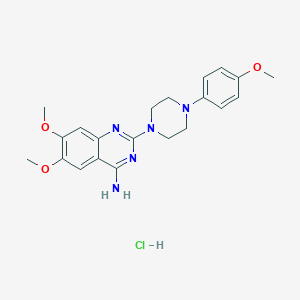

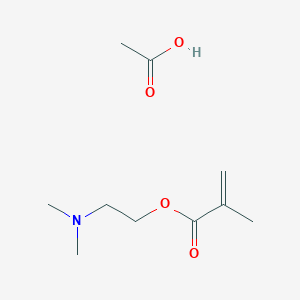
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)
